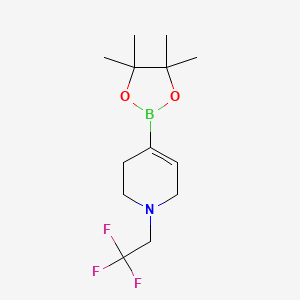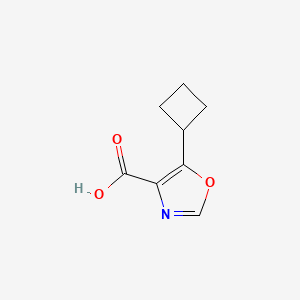
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
“5-Cyclobutyl-1,3-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, involves various methods . One of the common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of copper nitrate and iodine for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 167.16 g/mol .Applications De Recherche Scientifique
Antimycobacterial Activity
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antimycobacterial activities. A study synthesized new thiourea compounds endowed with significant activity towards multidrug-resistant Mycobacterium tuberculosis. Among the synthesized compounds, one was found to be notably active, exhibiting both in vitro and in vivo efficacy similar to or better than the standard drug isoniazid, suggesting potential for tuberculosis treatment without toxicity to Vero cells up to a specific concentration, highlighting a high selectivity index (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds, including the preparation of 5-amino-1,2,3-triazole-4-carboxylates, which serve as scaffolds for peptidomimetics or biologically active compounds. A study described a ruthenium-catalyzed cycloaddition process to create a protected version of this triazole amino acid, overcoming the Dimroth rearrangement issue. This method was applied to synthesize triazole-containing dipeptides and compounds active as HSP90 inhibitors, showcasing the versatility of this compound in medicinal chemistry (Ferrini et al., 2015).
Development of Dual EP2 and EP3 Agonists
Research has also explored the synthesis of cyclic carbamate derivatives using this compound as a precursor for potent dual EP2 and EP3 agonists with selectivity against other subtypes. These agonists demonstrated significant activity in biological assays, offering a foundation for new therapeutic agents (Kinoshita et al., 2016).
Synthesis of Oxazole and Oxazoline Derivatives
The compound is instrumental in the synthesis of oxazole and oxazoline derivatives, with potential applications in various fields. Studies have reported on the synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and copper salts. These reactions proceed under mild conditions, offering a pathway for creating derivatives with potential biological activity or as building blocks in organic synthesis (Zhong et al., 2012).
Propriétés
IUPAC Name |
5-cyclobutyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQKJZBCSLPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



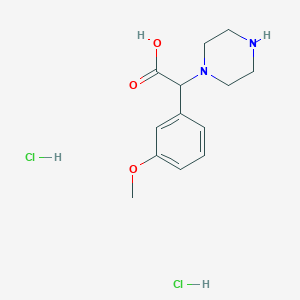
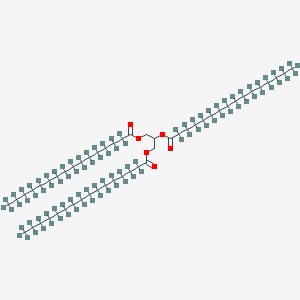

![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)
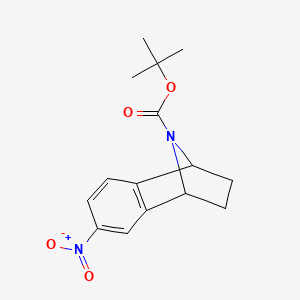

![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
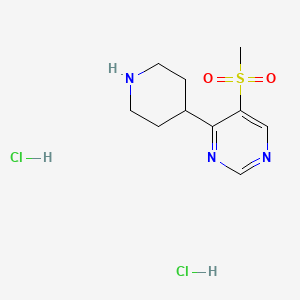

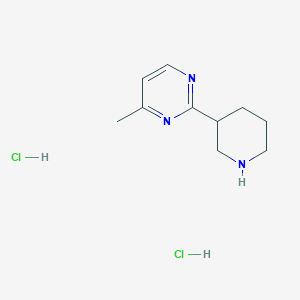
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)
